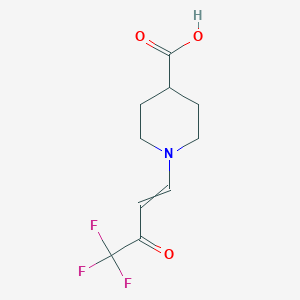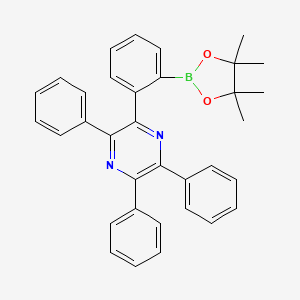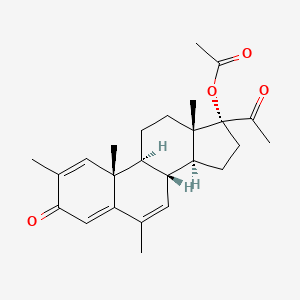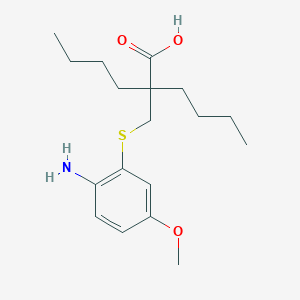![molecular formula C7H6N4O2 B13713703 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a nitro group at the 6th position and a methyl group at the 8th position imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method employs the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalyst-free and eco-friendly methods. Microwave-mediated synthesis is particularly favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The compound is highly electrophilic due to the presence of the nitro group, making it reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as indoles and 1,3-dicarbonyl compounds. Reactions are typically carried out under mild conditions without the need for bases .
Major Products: The major products formed from reactions with this compound include stable nucleophilic addition products and new derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine .
Aplicaciones Científicas De Investigación
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and exhibits various other biological activities . The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
- 4,6-Dinitrobenzotriazole
- 1,2,4-Triazolo[1,5-a]pyrimidine
Comparison: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and biological properties. Compared to its structural isomers, such as 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine, it exhibits higher thermal stability and reactivity . The compound’s unique structure makes it a valuable candidate for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C7H6N4O2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3 |
Clave InChI |
SCZNSXNPGZHEFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN2C1=NC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
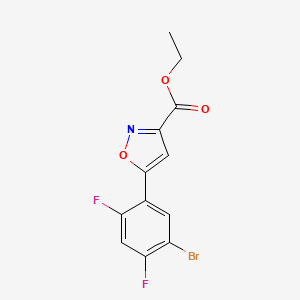
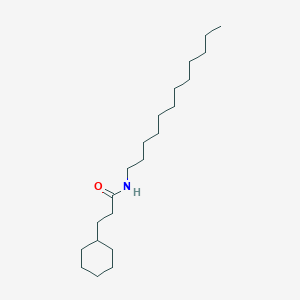
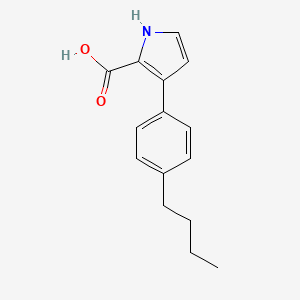


![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
